molecular formula C11H14O4S B7793228 2-(Isobutylsulfonyl)benzoic acid

2-(Isobutylsulfonyl)benzoic acid

Cat. No.: B7793228
M. Wt: 242.29 g/mol
InChI Key: BFXKIRRIEACQSA-UHFFFAOYSA-N
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Description

2-(Isobutylsulfonyl)benzoic acid is a benzoic acid derivative substituted with an isobutylsulfonyl group at the ortho position. The sulfonyl group (-SO₂-) contributes to its strong electron-withdrawing character, enhancing the acidity of the carboxylic acid moiety (pKa ~2.5–3.5).

Properties

IUPAC Name

2-(2-methylpropylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-8(2)7-16(14,15)10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXKIRRIEACQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with isobutylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Isobutylsulfonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isobutylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in biological and medicinal research .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include sulfonyl- and sulfonamide-substituted benzoic acids. Below is a comparative analysis based on substituent effects, molecular properties, and applications:

Table 1: Comparative Analysis of Sulfonyl-Substituted Benzoic Acids
Compound Name Substituent Structure Molecular Weight Key Properties/Applications Reference
2-(Methylsulfonyl)benzoic Acid -SO₂CH₃ at C2 200.21 g/mol High acidity (pKa ~2.8); used in drug synthesis
2-([Biphenyl-4-ylcarbonyl])benzoic Acid -CO(C₆H₄-C₆H₅) at C2 318.33 g/mol Biphenyl moiety enhances π-π stacking; catalyst in organic reactions
2-[(4-Methylpiperazinyl)carbonyl]benzoic Acid -CO(N-methylpiperazine) at C2 278.31 g/mol Amine functionality improves solubility; explored in CNS drug design
2-(5-Amino-2-methylbenzenesulfonamido)benzoic Acid -NHSO₂(C₆H₃(CH₃)NH₂) at C2 393.1 g/mol Sulfonamide group confers antimicrobial activity
Key Observations:

Substituent Effects on Acidity: The sulfonyl group in 2-(Methylsulfonyl)benzoic Acid lowers the pKa compared to unsubstituted benzoic acid (pKa ~4.2), enhancing its reactivity in esterification or amidation reactions.

Hydrogen-Bonding Patterns: Sulfonyl groups participate in strong hydrogen bonds (S=O···H-N/O), as noted in studies on crystal engineering. For example, 2-(Methylsulfonyl)benzoic Acid forms dimeric hydrogen bonds in the solid state, stabilizing crystal lattices.

Biological Activity: Sulfonamide derivatives like 2-(5-Amino-2-methylbenzenesulfonamido)benzoic Acid exhibit antimicrobial properties due to structural mimicry of p-aminobenzoic acid (PABA), interfering with folate synthesis. Piperazine-substituted analogs (e.g., 2-[(4-Methylpiperazinyl)carbonyl]benzoic Acid) are explored for CNS applications, leveraging their ability to cross the blood-brain barrier.

Synthetic Utility :

  • Biphenyl-substituted analogs (e.g., 2-([Biphenyl-4-ylcarbonyl])benzoic Acid ) serve as intermediates in synthesizing fluorescent dyes or metal-organic frameworks (MOFs).

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